molecular formula C16H17ClN4O2 B2605700 N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide CAS No. 1909676-61-4

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

Cat. No. B2605700
CAS RN: 1909676-61-4
M. Wt: 332.79
InChI Key: XDFBGDBQMQERLH-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide, also known as CMPD-1, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Activity

The compound’s unique chemical structure makes it a potential candidate for cancer therapy. Researchers have explored its ability to inhibit specific cancer cell lines by interfering with essential cellular processes. Further investigations into its mechanism of action and potential synergies with existing treatments are ongoing .

Antifungal Properties

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide has demonstrated direct antifungal activity against certain pathogens. Studies have evaluated its efficacy against fungal diseases, such as gummy stem blight in watermelon. Understanding its mode of action and selectivity can guide its application in agriculture .

Anti-inflammatory Potential

Inflammation plays a crucial role in various diseases. Preliminary research suggests that this compound may modulate inflammatory pathways. Investigating its effects on specific inflammatory markers and cellular responses could lead to novel anti-inflammatory therapies .

Kinase Inhibition

The compound’s structural features hint at potential kinase inhibition. Kinases are essential enzymes involved in cellular signaling pathways. Researchers are exploring whether this compound selectively targets specific kinases, which could have implications for drug development .

Neuroprotection

Given its morpholine moiety, this compound may interact with neural receptors or pathways. Investigations into its neuroprotective effects, such as preventing neuronal damage or promoting cell survival, are underway. Understanding its interactions with neural targets could lead to therapeutic breakthroughs .

Chemical Biology Probes

Researchers often use small molecules as chemical probes to study biological processes. This compound’s unique properties make it a valuable tool for investigating cellular pathways, protein interactions, and enzymatic activities. Its application as a chemical probe can enhance our understanding of fundamental biology .

Mechanism of Action

Target of Action

The primary targets of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide Similar compounds have been known to target specific enzymes or receptors in the body .

Mode of Action

The exact mode of action of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide It’s known that many drugs work by binding to their target and modulating its activity, which can lead to changes in the biochemical pathways within the cell .

Biochemical Pathways

The specific biochemical pathways affected by N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide The compound might interfere with the normal functioning of certain biochemical pathways, leading to downstream effects .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide These properties are crucial in determining the bioavailability of the compound .

Result of Action

The molecular and cellular effects of N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide The compound’s interaction with its targets could lead to changes at the molecular and cellular levels .

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O2/c1-11-2-3-12(8-13(11)17)20-16(22)14-9-15(19-10-18-14)21-4-6-23-7-5-21/h2-3,8-10H,4-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFBGDBQMQERLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-6-morpholinopyrimidine-4-carboxamide

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